molecular formula C6H2Cl3NO3 B133051 3,5,6Trichloro-4-hydroxypicolinic acid CAS No. 26449-73-0

3,5,6Trichloro-4-hydroxypicolinic acid

Cat. No. B133051
CAS RN: 26449-73-0
M. Wt: 242.4 g/mol
InChI Key: FGHSIAVNLWSGBY-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-4-hydroxypicolinic acid is a chlorinated derivative of picolinic acid, which is a pyridine-based compound with a hydroxyl group and three chlorine atoms attached to the ring structure. While the provided papers do not directly discuss 3,5,6-trichloro-4-hydroxypicolinic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of chlorinated picolinic acids.

Synthesis Analysis

The synthesis of related chlorinated picolinic acids involves multi-step reactions starting from substituted pyridines. For instance, the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl) picolinic acid is achieved through a four-step process including amidization, diazanyl substitution, cyclocondensation, and hydrolysis, starting from 3,6-dichloro-pyridine-2-methane acid . This suggests that the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid could similarly involve a series of reactions starting from a suitably substituted pyridine, with specific steps tailored to introduce the hydroxyl group and the appropriate chlorination pattern.

Molecular Structure Analysis

The molecular structure of chlorinated picolinic acids is characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the functional groups, the substitution pattern on the pyridine ring, and the molecular weight of the compound . For 3,5,6-trichloro-4-hydroxypicolinic acid, similar analytical techniques would be used to confirm the presence of the hydroxyl group and the specific positions of the chlorine atoms on the pyridine ring.

Chemical Reactions Analysis

The reactivity of chlorinated picolinic acids can be inferred from studies on similar compounds. For example, the iodination of 5-hydroxypicolinic acid can lead to various iodinated derivatives depending on the reaction conditions . This indicates that chlorinated hydroxypicolinic acids may also undergo substitution reactions, where the chlorine atoms could be replaced by other substituents such as iodine. The specific reactivity of 3,5,6-trichloro-4-hydroxypicolinic acid would depend on the electronic effects of the chlorine atoms and the hydroxyl group, as well as the steric hindrance they provide.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated picolinic acids are influenced by their molecular structure. The presence of electronegative chlorine atoms and a hydroxyl group can affect properties such as solubility, acidity, and melting point. While the papers do not provide direct data on 3,5,6-trichloro-4-hydroxypicolinic acid, they do describe the synthesis and characterization of structurally related compounds , which can be used to predict the behavior of the compound in various environments. For instance, the stability of tetrahydrodipicolinic acid in different solutions provides insights into the potential stability of chlorinated hydroxypicolinic acids .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Studies

Research into the analysis of antioxidant activity provides critical insights into methodologies that could be applied to study compounds like 3,5,6-Trichloro-4-hydroxypicolinic acid. The review by Munteanu & Apetrei (2021) highlights several tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, which are based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP. These methods, leveraging spectrophotometry and electrochemical (bio)sensors, are pivotal in analyzing the antioxidant capacity of complex samples, potentially including 3,5,6-Trichloro-4-hydroxypicolinic acid.

Environmental Impact and Remediation Techniques

The study of pesticides and their metabolites, including compounds structurally related to 3,5,6-Trichloro-4-hydroxypicolinic acid, underscores the environmental impact of chemical pollutants. The review by Egeghy et al. (2011) consolidates data on children’s exposure to pesticides, highlighting the importance of understanding and monitoring the environmental and health implications of such compounds. This work provides a foundation for assessing the environmental behavior and potential risks associated with 3,5,6-Trichloro-4-hydroxypicolinic acid.

Advanced Oxidation Processes for Organic Pollutants

The application of redox mediators in treating organic pollutants via oxidoreductive enzymes, as reviewed by Husain & Husain (2007), presents innovative approaches to environmental remediation. This research is pertinent to understanding how redox-active compounds, potentially including 3,5,6-Trichloro-4-hydroxypicolinic acid, can be involved in or affected by such treatment processes, enhancing the degradation efficiency of recalcitrant pollutants.

Coordination Properties of Natural Antioxidant Molecules

Exploring the coordination properties of Al(III) and Fe(III) with natural antioxidant molecules offers insights into metal complex formation and its implications for health and environmental applications. The review by Malacaria et al. (2021) delves into the experimental and theoretical aspects of these interactions, which could be relevant to studies on 3,5,6-Trichloro-4-hydroxypicolinic acid regarding its potential antioxidant activity and environmental interactions.

Safety And Hazards

The safety data sheet for 3,5,6Trichloro-4-hydroxypicolinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical attention .

properties

IUPAC Name

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHSIAVNLWSGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608474
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6Trichloro-4-hydroxypicolinic acid

CAS RN

26449-73-0
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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